molecular formula C19H19N3O5S B2477160 1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-24-9

1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2477160
CAS No.: 851802-24-9
M. Wt: 401.44
InChI Key: JRSWPYJUQLQMNH-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a 3,4-dimethoxybenzoyl group at position 1 and a 4-nitrobenzylsulfanyl moiety at position 2. The 3,4-dimethoxybenzoyl group contributes electron-donating methoxy substituents, while the 4-nitrobenzylsulfanyl group introduces an electron-withdrawing nitro functionality.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-16-8-5-14(11-17(16)27-2)18(23)21-10-9-20-19(21)28-12-13-3-6-15(7-4-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSWPYJUQLQMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the imidazole ring with 3,4-dimethoxybenzoyl chloride in the presence of a base.

    Attachment of the 4-nitrophenylmethylsulfanyl group: This step involves the reaction of the intermediate with 4-nitrophenylmethylsulfanyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

  • 1-(4-Nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () :
    Replaces the 3,4-dimethoxybenzoyl group with a 4-nitrophenylsulfonyl moiety. The sulfonyl group enhances metabolic stability but reduces electron density compared to the methoxy-substituted benzoyl group. This compound may exhibit stronger antibacterial activity due to the dual nitro groups .
  • 1-(3,4,5-Triethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () :
    Features a triethoxybenzoyl group, increasing hydrophobicity and steric bulk. This substitution could improve membrane permeability but may reduce binding affinity to polar targets .

Substituent Variations on the Benzylsulfanyl Group

  • 1-(4-Nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (): Replaces the 4-nitrobenzyl group with a 3-(trifluoromethyl)benzylsulfanyl moiety.
  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () :
    Substitutes the nitro group with a chlorine atom. Chlorine’s moderate electronegativity may balance reactivity and toxicity, making this compound a candidate for antimycobacterial applications .

Core Modifications: Dihydroimidazole vs. Imidazole

  • 2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole () :
    Replaces the 4,5-dihydroimidazole core with a fully aromatic imidazole ring. The diphenyl groups enhance π-π stacking interactions, which could improve binding to aromatic residues in enzymes like cytochrome P450 .

Structural and Crystallographic Analysis

X-ray crystallography (e.g., ) and software like SHELX () reveal that the 4,5-dihydroimidazole core adopts a non-planar conformation, with substituents influencing dihedral angles and hydrogen-bonding networks.

Biological Activity

The compound 1-(3,4-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₆H₁₈N₂O₄S
  • Molecular Weight: 334.39 g/mol
  • CAS Number: Not specified in the available literature.

Structural Features

  • The presence of the 3,4-dimethoxybenzoyl moiety is significant for its interaction with biological targets.
  • The 4-nitrophenyl group may enhance the compound's reactivity and biological interactions due to its electron-withdrawing nature.
  • The sulfanyl group contributes to the compound's overall stability and potential bioactivity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit promising anticancer properties. A study focusing on related compounds demonstrated that imidazole-based structures can inhibit cell proliferation in various cancer cell lines.

  • Case Study: A related imidazole derivative showed an IC₅₀ value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects. The mechanism involved G₂/M phase cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Imidazole compounds have been studied for their antimicrobial properties. While specific data on the target compound is limited, similar imidazole derivatives have shown effectiveness against a range of pathogens.

  • Example: Compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The ability of imidazole derivatives to inhibit key enzymes has been documented. For instance, some compounds have been identified as potent inhibitors of farnesyltransferase (FT), which plays a crucial role in cancer cell signaling pathways .

Summary of Biological Activities

Activity TypeRelated Findings
AnticancerIC₅₀ values as low as 52 nM in breast cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotent FT inhibitors linked to cancer progression

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Cell Cycle Arrest: Induction of G₂/M phase arrest leads to apoptosis in cancer cells.
  • Enzyme Targeting: Inhibition of farnesyltransferase disrupts signaling pathways essential for tumor growth.
  • Tubulin Interaction: Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic catastrophe .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and reproducibility?

Answer:
Optimization involves systematic adjustment of reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution reactions by stabilizing intermediates .
  • Catalysts : Use phase-transfer catalysts or Lewis acids to accelerate sulfanyl group incorporation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the compound from byproducts .
    Advanced approaches include Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. catalyst ratio) and reduce trial-and-error experimentation .

What spectroscopic techniques are most effective for confirming the structure and functional group integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and dihydroimidazole ring protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and sulfanyl (C-S, ~40 ppm) groups .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

How can researchers assess purity and identify common impurities in synthesized batches?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and detect unreacted precursors or oxidation byproducts .
  • TLC : Monitor reaction progress using silica plates and visualize under UV light or iodine staining .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .

What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 4-chloro vs. 4-nitro substituents) to isolate substituent effects .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to quantify potency differences .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by outliers .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates .
  • Molecular Docking : Simulate binding interactions with protein active sites (e.g., nitro group hydrogen bonding with catalytic residues) .
  • SAR Studies : Synthesize derivatives (e.g., replacing dimethoxybenzoyl with furan) to correlate structural features with activity .

How can computational modeling predict reactivity and guide synthetic route design?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict favorable reaction pathways (e.g., nucleophilic attack at sulfanyl groups) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • Retrosynthetic Analysis : Use software (e.g., Chematica) to propose efficient routes from commercially available precursors .

What experimental design principles improve reaction efficiency and scalability?

Answer:

  • Factorial Design : Test variables (e.g., molar ratios, solvent volume) in parallel to optimize yield .
  • Flow Chemistry : Enhance scalability by transitioning from batch to continuous flow reactors, reducing side reactions .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation in real time .

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